Homopiperazine-1,4-bis(2-ethanesulfonic acid)

Descripción general

Descripción

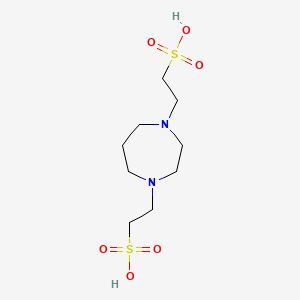

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. This compound is characterized by the presence of a diazepane ring and sulfoethyl groups, which contribute to its distinct chemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid typically involves the reaction of diazepane with sulfoethylating agents under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the formation of the sulfoethyl groups. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with continuous monitoring and quality control to ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Buffering Agent in Biological Research

Overview:

PIPES is primarily used as a buffering agent in biological systems due to its effective pH range (6.1 to 7.5) and low toxicity to cells. It is particularly advantageous in experiments involving plant cells and mammalian cell cultures.

Case Study: Evaluation of Buffer Toxicity

In a study evaluating the toxicity of various buffers in tobacco cells, PIPES was found to be a suitable buffer at low pH levels. The research highlighted its effectiveness in maintaining stable pH environments crucial for plant cell biology experiments, demonstrating minimal cytotoxic effects compared to other common buffers .

Proteomic Analysis Under Stress Conditions

Overview:

PIPES has been employed in proteomic studies, particularly under environmental stress conditions. Its ability to maintain pH stability is vital for accurate protein analysis.

Case Study: Proteomic Analysis of Seed Radicles

In proteomic analyses of radicles from seeds treated with aluminum, PIPES was used to maintain the pH during the extraction and analysis processes. This application underscores its utility in complex biological assays where environmental stressors can alter protein expression and stability .

Applications in Environmental Studies

Overview:

Homopiperazine-1,4-bis(2-ethanesulfonic acid) has been utilized in environmental studies, particularly in assessing the behavior of pollutants and their interaction with biological systems.

Case Study: Soil Metabolite Studies

Research involving the identification of sulfonated metabolites of herbicides like metolachlor utilized PIPES as a buffer during extraction processes. The stability provided by PIPES allowed for accurate mass spectrometric analysis of soil samples, facilitating a better understanding of herbicide degradation pathways .

Industrial Applications

Overview:

Beyond laboratory settings, PIPES finds applications in industrial processes where pH control is critical.

Example: Biodiesel Production

In biodiesel production, PIPES has been explored as a buffering agent during the esterification process using ethanesulfonic acid as a catalyst. The buffering capacity of PIPES helps maintain optimal reaction conditions, enhancing the efficiency of biodiesel synthesis from crude palm oil .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid involves its interaction with various molecular targets. The sulfoethyl groups can form strong interactions with proteins and enzymes, affecting their activity and stability. The diazepane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The pathways involved include modulation of enzyme activity, alteration of protein-protein interactions, and potential effects on cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Taurocholic acid sodium salt hydrate: Similar in having sulfoethyl groups but differs in its biological role as a bile acid.

Sodium taurochenodeoxycholate: Another bile acid with sulfoethyl groups, used in different biological contexts.

Uniqueness

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid is unique due to its combination of a diazepane ring and sulfoethyl groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.

Actividad Biológica

Homopiperazine-1,4-bis(2-ethanesulfonic acid), commonly referred to as Homo-PIPES, is a chemical compound with significant applications in biological research, particularly as a buffering agent. Its unique structure and properties make it a valuable tool in various experimental settings, especially in studies involving enzyme mechanisms and protein interactions.

Homo-PIPES is characterized by its diazepane ring and sulfoethyl groups, contributing to its stability and reactivity. The molecular formula is , with a molecular weight of 316.4 g/mol. The compound's pKa values (approximately 4.4) indicate its suitability for buffering in the physiological pH range, particularly in acidic conditions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.4 g/mol |

| pKa | 4.4 |

| CAS Number | 202185-84-0 |

Biological Applications

Buffering Agent: Homo-PIPES is primarily used as a buffering agent in biological experiments. Studies have shown it to be effective in maintaining stable pH levels in cell cultures, particularly in tobacco cells where it demonstrated low toxicity and high compatibility at pH levels around 5.0 .

Enzyme Studies: The compound has been employed in enzyme kinetics studies, facilitating the investigation of enzyme mechanisms due to its ability to stabilize the reaction environment without interfering with the enzymatic activity . For instance, it was used in structural studies involving the enzyme GlmA from C. acetobutylicum, aiding in the crystallization process necessary for X-ray diffraction analysis .

Protein Interactions: Homo-PIPES interacts with proteins and enzymes through its sulfoethyl groups, which can form strong ionic interactions with positively charged residues on proteins. This characteristic is crucial for studying protein-protein interactions and enzyme-substrate binding dynamics.

Case Studies

- Tobacco Cell Studies: A study evaluating the toxicity of various buffers found that Homo-PIPES was suitable for plant cell studies at low pH, showing minimal adverse effects on cell viability and proliferation compared to other buffering agents .

- Enzyme Kinetics: In kinetic analyses involving GlmA, Homo-PIPES was used to maintain optimal conditions for enzyme activity, allowing for accurate measurement of reaction rates and product formation . The compound's buffering capacity helped prevent fluctuations in pH that could skew results.

The mechanism of action of Homo-PIPES involves its interaction with various molecular targets within biological systems:

- Ionic Interactions: The sulfoethyl groups can form ionic bonds with amino acids like lysine and arginine, influencing protein conformation and function.

- Stabilization of Enzymatic Reactions: By maintaining a stable pH environment, Homo-PIPES enhances the reliability of enzymatic assays and cellular experiments.

Comparative Analysis

When compared to other common buffers such as HEPES or MES, Homo-PIPES offers distinct advantages:

| Buffer | pKa Range | Toxicity Level | Common Uses |

|---|---|---|---|

| Homo-PIPES | 4.4 | Low | Plant cell studies, enzyme assays |

| HEPES | 7.5-8.0 | Moderate | Cell culture, biochemical assays |

| MES | 6.1-7.5 | Low | Protein purification |

Propiedades

IUPAC Name |

2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O6S2/c12-18(13,14)8-6-10-2-1-3-11(5-4-10)7-9-19(15,16)17/h1-9H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTMPPUJIVQNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)CCS(=O)(=O)O)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402747 | |

| Record name | Homo-PIPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202185-84-0 | |

| Record name | Homo-PIPES | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homopiperazine-1,4-bis(2-ethanesulfonic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.